molecular formula C16H16BrN5O2 B13099785 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one

2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one

Cat. No.: B13099785
M. Wt: 390.23 g/mol
InChI Key: FQHBBBNRZXQHFP-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a bromine atom, a methoxybenzyl group, and a tetrahydropyrimido[2,1-b]purin-4(1H)-one core, making it a unique molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one typically involves multiple steps, including the bromination of a precursor compound and subsequent functionalization with a methoxybenzyl group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purinone derivatives .

Scientific Research Applications

2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is unique due to its complex structure, which combines a bromine atom, methoxybenzyl group, and a tetrahydropyrimido[2,1-b]purin-4(1H)-one core. This combination provides distinct chemical and biological properties that are not found in simpler related compounds .

Properties

Molecular Formula

C16H16BrN5O2

Molecular Weight

390.23 g/mol

IUPAC Name

2-bromo-5-[(4-methoxyphenyl)methyl]-3,7,8,9-tetrahydropyrimido[2,1-b]purin-4-one

InChI

InChI=1S/C16H16BrN5O2/c1-24-11-5-3-10(4-6-11)9-22-14(23)12-13(20-15(17)19-12)21-8-2-7-18-16(21)22/h3-6H,2,7-9H2,1H3,(H,19,20)

InChI Key

FQHBBBNRZXQHFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3)Br)N4C2=NCCC4

Origin of Product

United States

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